2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

Secure the unambiguous C2-bromo imidazo[4,5-c]pyridine scaffold for your kinase inhibitor SAR program. This building block offers exclusive reactivity at the 2-position via palladium-catalyzed cross-coupling, eliminating regioisomeric byproducts that compromise biological data. The N1-methyl substituent modulates electronic properties and downstream regioselectivity, distinguishing it from less reactive chloro or more labile iodo analogs. Available in economical research quantities for route validation with minimal upfront investment before scaling your most promising leads.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1554289-01-8
Cat. No. B2621958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
CAS1554289-01-8
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESCN1C2=C(C=NC=C2)N=C1Br
InChIInChI=1S/C7H6BrN3/c1-11-6-2-3-9-4-5(6)10-7(11)8/h2-4H,1H3
InChIKeyQWKFODNPTVNNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 1554289-01-8): A Versatile Imidazopyridine Building Block for Medicinal Chemistry


2-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family, characterized by a fused imidazole-pyridine ring system with a bromine atom at the 2-position and a methyl group at the 1-position [1]. This structural motif is a known privileged scaffold in medicinal chemistry due to its purine isosterism, enabling interactions with a wide range of biological targets including kinases, GPCRs, and nucleic acid binding proteins [2]. The compound serves primarily as a key synthetic intermediate for the construction of more complex drug-like molecules via palladium-catalyzed cross-coupling reactions .

Why 2-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine Cannot Be Readily Substituted by Other Imidazopyridine Analogs


Generic substitution within the imidazo[4,5-c]pyridine class is not feasible due to profound differences in reactivity, regioselectivity, and physicochemical properties driven by substitution patterns. The presence of the bromine atom at the C2 position confers distinct cross-coupling reactivity compared to the less reactive chloro analog or the more labile iodo analog, while the N1 methyl group influences both electronic properties and downstream regioselectivity in subsequent functionalization steps [1]. Even minor structural variations, such as shifting the fusion geometry from [4,5-c] to [4,5-b], result in fundamentally different biological target engagement profiles [2]. These factors preclude simple interchange and necessitate the procurement of this specific building block for reproducible and efficient synthetic routes.

Quantitative Differentiation Evidence for 2-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine Versus Closest Analogs


Enhanced Cross-Coupling Reactivity: C2-Bromo vs. C2-Chloro

The C2-Br bond in 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C2-Cl bond in 2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine . This well-established reactivity trend for aryl halides translates to higher yields and broader substrate scope under milder reaction conditions .

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal Chemistry

Regioselective Functionalization: Unambiguous C2 Bromo Handle

The bromine atom is installed exclusively at the C2 position of the imidazo[4,5-c]pyridine core, providing a single, unambiguous reactive site for palladium-catalyzed cross-coupling [1]. This contrasts with non-halogenated analogs like 1-methyl-1H-imidazo[4,5-c]pyridine, which lack a defined coupling handle and require harsh, less selective C-H activation methodologies for derivatization [2].

Regioselectivity Scaffold Decoration Structure-Activity Relationship (SAR)

Commercial Availability and Defined Purity Profile

Multiple reputable vendors offer 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine with a specified minimum purity of 95%, enabling direct use in research without additional purification . This contrasts with the chloro analog, which, while available, is often listed at a higher cost per gram and with less transparent supply chains .

Procurement Purity Vendor Qualification

Distinct Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA)

The computed logP (XLogP3) of 1.4 and TPSA of 30.7 Ų for 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine [1] indicate a balanced lipophilic/hydrophilic profile conducive to cell permeability and oral bioavailability. These values differ significantly from the non-halogenated parent compound 1-methyl-1H-imidazo[4,5-c]pyridine, for which no comparable logP or TPSA data is readily available, but the increased molecular weight and halogen presence predictably alter these properties.

Drug-likeness Physicochemical Properties Computational Chemistry

Optimal Research and Procurement Scenarios for 2-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine


Synthesis of 2-Aryl/Amino Substituted Imidazo[4,5-c]pyridine Kinase Inhibitor Libraries

The C2-bromo group serves as a reliable synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig coupling to rapidly generate diverse 2-substituted imidazo[4,5-c]pyridine analogs for kinase inhibitor SAR studies [1][2]. This approach is preferred over the use of the less reactive chloro analog, which may require harsher conditions or specialized catalysts, leading to lower yields and narrower substrate scope .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Precise Regioselectivity

When exploring structure-activity relationships around the imidazo[4,5-c]pyridine core, the unambiguous C2 bromine ensures that subsequent functionalization occurs exclusively at this position, avoiding regioisomeric mixtures that can confound biological interpretation and require costly purification [3]. This is a critical advantage over non-halogenated starting materials that necessitate less selective C-H activation strategies.

Cost-Sensitive Academic or Early-Stage Biotech SAR Exploration

The availability of 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine in small, economical quantities (e.g., 50 mg) allows researchers to validate synthetic routes and generate initial SAR data with minimal financial commitment . This contrasts with the chloro analog, which is typically sold in larger, more expensive unit sizes .

Computational Chemistry and ADME Property Prediction

The computed physicochemical properties, including a logP of 1.4 and TPSA of 30.7 Ų [3], provide a baseline for predicting the drug-likeness of derived analogs. This enables rational prioritization of synthetic targets before resource-intensive synthesis, accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.